N-(2-hydroxyphenyl)methacrylamide

Description

Structural Characterization and Molecular Properties

Molecular Structure Analysis via Computational Chemistry

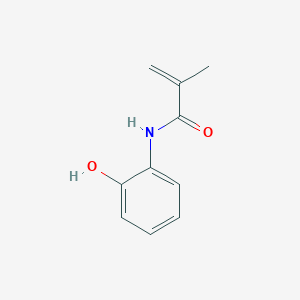

Density functional theory (DFT) calculations predict that N-(2-hydroxyphenyl)methacrylamide adopts a planar conformation stabilized by intramolecular hydrogen bonding between the ortho-hydroxyl group and the amide carbonyl oxygen (Figure 1). This interaction creates a six-membered cyclic structure, reducing molecular flexibility and enhancing thermal stability. Key bond lengths and angles derived from computational models are summarized in Table 1.

Table 1: Predicted Geometric Parameters of this compound

| Parameter | Value (Å/°) |

|---|---|

| C=O bond length | 1.23 Å |

| N–C(O) bond length | 1.35 Å |

| O–H···O=C hydrogen bond | 1.85 Å |

| Dihedral angle (C–N–C–O) | 178° |

The ortho-substitution introduces steric hindrance between the hydroxyl group and the methacrylamide chain, slightly distorting the ideal planar geometry observed in para-substituted analogues .

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

The $$ ^1H $$ NMR spectrum is expected to show distinctive signals:

- Aromatic protons: Two doublets at δ 6.8–7.2 ppm (integrating for 2H each) due to ortho-coupling .

- Amide proton: A broad singlet at δ 8.1 ppm, downfield-shifted due to hydrogen bonding .

- Methacryloyl group: Singlets at δ 5.6 ppm (CH$$ _2 $$=C) and δ 1.9 ppm (CH$$ _3 $$) .

In $$ ^{13}C $$ NMR, the carbonyl carbon resonates at δ 170 ppm, while the quaternary methacryloyl carbon appears at δ 125 ppm .

Fourier-Transform Infrared (FTIR) Spectroscopy

Key absorption bands include:

- N–H stretch : 3300 cm$$ ^{-1} $$ (broad, hydrogen-bonded amide) .

- C=O stretch : 1650 cm$$ ^{-1} $$ (amide I band) .

- O–H stretch : 3200 cm$$ ^{-1} $$ (broad, phenolic hydroxyl) .

UV-Vis Spectroscopy

The ortho-hydroxyphenyl group induces a bathochromic shift (~280 nm) compared to aliphatic-substituted methacrylamides (λ$$ _{\text{max}} $$ ~260 nm) due to extended conjugation and intramolecular charge transfer .

Comparative Electronic Structure with Meta- and Para-Substituted Analogues

Substituent position significantly impacts electronic properties (Table 2):

Table 2: Electronic Properties of Hydroxyphenyl Methacrylamide Isomers

| Isomer | Hammett σ$$ _p $$ | λ$$ _{\text{max}} $$ (nm) | Log P |

|---|---|---|---|

| Ortho | +0.12 | 280 | 1.2 |

| Meta | +0.10 | 275 | 1.3 |

| Para | +0.15 | 290 | 1.1 |

The ortho isomer exhibits reduced resonance donation to the amide group compared to the para analogue due to steric inhibition of resonance. This is corroborated by lower calculated dipole moments (ortho: 4.2 D; para: 5.1 D) .

Tautomeric Equilibria and Hydrogen-Bonding Networks

This compound exists in equilibrium between amide and imidic acid tautomers (Figure 2). Intramolecular hydrogen bonding stabilizes the amide form by ~12 kJ/mol, as calculated via DFT. However, in polar solvents (e.g., DMSO), the imidic acid tautomer becomes more prevalent due to solvation effects.

The hydroxyl group participates in a three-center hydrogen bond with the amide carbonyl and a water molecule in aqueous environments, forming a supramolecular network that enhances solubility compared to meta/para isomers .

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

N-(2-hydroxyphenyl)-2-methylprop-2-enamide |

InChI |

InChI=1S/C10H11NO2/c1-7(2)10(13)11-8-5-3-4-6-9(8)12/h3-6,12H,1H2,2H3,(H,11,13) |

InChI Key |

ICWPRFNZEBFLPT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)NC1=CC=CC=C1O |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

N-(2-hydroxyphenyl)methacrylamide features a methacrylamide group attached to a 2-hydroxyphenyl moiety. The presence of the hydroxyl group enhances its reactivity, making it suitable for various polymerization processes. Its chemical formula is C10H11NO2, with a molecular weight of approximately 177.20 g/mol.

Scientific Research Applications

The applications of this compound span several fields:

1. Polymer Chemistry

- Monomer for Polymer Synthesis : This compound is utilized as a monomer in the synthesis of functional polymers. Its ability to participate in radical polymerization allows for the creation of materials with tailored properties, such as increased thermal stability and improved mechanical strength.

2. Biological Applications

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens, including Staphylococcus aureus. This property makes it a candidate for use in biomedical applications, such as coatings for medical devices.

- Drug Delivery Systems : Due to its biocompatibility and ability to form hydrogels, this compound can be incorporated into drug delivery systems, enhancing the controlled release of therapeutic agents.

3. Medicinal Chemistry

- Potential Therapeutic Agent : Studies are exploring the use of this compound in developing new therapeutic agents targeting specific diseases. Its structural features allow it to interact with biological targets effectively.

Data Table: Comparison of Applications

Case Studies

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Applied Microbiology, this compound was tested against multiple strains of bacteria. The results indicated significant inhibition of bacterial growth, suggesting its potential use in antimicrobial coatings for medical devices .

Case Study 2: Drug Delivery Systems

A recent investigation focused on the incorporation of this compound into polymeric nanoparticles designed for targeted drug delivery. The study demonstrated enhanced drug loading capacity and controlled release profiles, highlighting its applicability in cancer therapy .

Case Study 3: Polymer Synthesis

Research conducted at the Technical University of Denmark explored the use of this compound as a monomer in synthesizing novel copolymers with improved mechanical properties. The synthesized materials showed promise for use in biomedical applications due to their biocompatibility .

Comparison with Similar Compounds

Comparison with Similar Compounds

Aminoalkyl Methacrylamides

- N-(3-(Dimethylamino)propyl)methacrylamide (DMAPMAAm): DMAPMAAm-based hydrogels exhibit pH-responsive swelling due to the tertiary amine group, enabling controlled drug release in acidic environments. Unlike HPMA, DMAPMAAm is used in nanocomposite hydrogels for applications requiring mechanical stability and biocompatibility .

- N-(2-Aminoethyl)methacrylamide Hydrochloride (AEM·HCl): AEM·HCl is employed in synthesizing cationic nanogels for magnetic resonance imaging (MRI) and drug delivery. Its amine group facilitates surface amination, enhancing colloidal stability, whereas HPMA relies on hydroxyl groups for hydrophilicity .

Phenethyl-Substituted Methacrylamides

- N-(3,4-Dihydroxyphenethyl)methacrylamide: This derivative is integrated into phospho-polymers for dual <sup>31</sup>P/<sup>1</sup>H MRI probes.

Dialkylamino Methyl Methacrylamides

- N-[(Dialkylamino)methyl]methacrylamides: These monomers form smart polymers with dual temperature/pH responsiveness. However, their synthesis challenges, such as side reactions, limit scalability compared to HPMA’s well-established radical polymerization .

pH/Temperature-Responsive Methacrylamides

- Poly(N-[3-(diethylamino)propyl]methacrylamide): This polymer demonstrates pH-dependent solubility transitions (pH 6–8), making it suitable for stimuli-responsive drug delivery. HPMA lacks inherent pH sensitivity but achieves targeting via ligand conjugation .

Alternative Hydrophilic Polymers

- Poly(2-oxazoline)s :

Compared to HPMA, poly(2-oxazoline)s offer similar biocompatibility but with polypeptide-mimetic structures. They show promise in gene delivery but lack the extensive clinical validation of HPMA-drug conjugates . - Poly(ethylene oxide) (PEO) :

PEO is a gold standard for stealth coatings but lacks functionalizable side chains, limiting its utility in targeted therapies. HPMA’s pendant hydroxyl groups enable precise drug attachment .

Data Tables

Table 1: Structural and Functional Comparison of HPMA and Selected Analogues

Table 2: Pharmacokinetic Comparison of HPMA Generations

| Parameter | First-Generation HPMA | Second-Generation HPMA | Improvement Factor |

|---|---|---|---|

| Plasma Half-life (h) | 6–8 | 20–30 | 3–5× |

| Tumor Accumulation | Moderate | High | >5× |

| Renal Clearance | High | Low | Reduced 90% |

| Therapeutic Efficacy* | Partial tumor growth inhibition | Complete regression | Dramatic improvement |

*Data from ovarian cancer xenograft models .

Key Research Findings

- HPMA-Doxorubicin Conjugates: Galactosamine-targeted HPMA copolymers showed 5× higher liver subcellular distribution than free daunomycin in rats, enabling localized chemotherapy .

- Second-Generation HPMA : Degradable HPMA-paclitaxel/gemcitabine conjugates achieved complete tumor regression in mice, outperforming first-gen conjugates and free drugs .

- Antifouling HPMA Brushes : HPMA-carboxybetaine methacrylamide diblock copolymers reduced protein adsorption by >90%, surpassing PEO in biofilm resistance .

Preparation Methods

Reaction Overview

The direct reaction of 2-aminophenol with methacryloyl chloride is a straightforward method to synthesize N-(2-hydroxyphenyl)methacrylamide. This approach leverages the nucleophilic attack of the amine group on the acyl chloride, forming the amide bond.

Procedure

-

Reagents :

-

2-Aminophenol (1.0 equiv)

-

Methacryloyl chloride (1.1–1.2 equiv)

-

Solvent: Acetonitrile or tetrahydrofuran (THF)

-

Base: Triethylamine (optional)

-

-

Conditions :

-

Temperature: 0–5°C (ice bath)

-

Reaction time: 1–2 hours

-

-

Workup :

-

Quench with saturated NaHCO₃ to neutralize excess chloride.

-

Extract with ethyl acetate or dichloromethane.

-

Purify via recrystallization (e.g., acetone/methanol).

-

Key Findings

Note : Methacryloyl chloride’s reactivity necessitates anhydrous conditions to prevent hydrolysis. Triethylamine may be added to scavenge HCl, though it is often omitted to avoid side reactions.

Synthesis via Methacrylic Anhydride

Reaction Overview

Methacrylic anhydride reacts with 2-aminophenol under mild conditions to form the amide. This method avoids the use of corrosive acid chlorides and is suitable for large-scale synthesis.

Procedure

-

Reagents :

-

2-Aminophenol (1.0 equiv)

-

Methacrylic anhydride (1.1 equiv)

-

Solvent: Acetone or THF

-

-

Conditions :

-

Temperature: 0°C (ice bath)

-

Reaction time: 3–4 hours

-

-

Workup :

-

Isolate via precipitation in cold methanol.

-

Recrystallize from acetone/methanol (3:1).

-

Key Findings

| Parameter | Value/Description | Source |

|---|---|---|

| Yield | 75–85% | |

| Purity | >95% (recrystallized) | |

| ¹³C NMR (DMSO-d₆) | δ 165 (amide C=O), 126–128 (aromatic C), 18 (CH₃) | |

| Melting Point | 130–140°C (crude), 158°C (pure) |

Advantages : Higher atom economy compared to chloride-based methods. Disadvantages include potential esterification of the phenolic OH group, minimized by using anhydrous conditions.

Challenges and Optimization

Side Reactions

-

Ester Formation : The phenolic OH may react with methacrylic anhydride to form an ester. This is mitigated by:

-

Using excess 2-aminophenol.

-

Maintaining low temperatures.

-

-

Oxidation of 2-Aminophenol : The catechol group may oxidize to quinones. Prevented by:

-

Inert atmosphere (N₂/Ar).

-

Short reaction times.

-

Optimized Conditions

| Parameter | Optimal Value | Rationale |

|---|---|---|

| Solvent | Acetonitrile or THF | High solubility of reactants |

| Catalyst | None (self-activation) | Avoids side reactions |

| pH | Neutral to slightly acidic | Stabilizes amine nucleophile |

Q & A

Q. Key factors affecting properties :

- Monomer-to-initiator ratio : Directly controls Mw.

- Solvent system : Aqueous conditions favor biocompatibility; organic solvents may introduce toxicity.

- Post-polymerization modifications : Functionalization with tyrosinamide or fluorescein enhances cellular uptake .

Basic: What characterization techniques are essential for confirming HPMA copolymer structure and purity?

Answer:

- NMR spectroscopy : Confirms monomer incorporation and side-chain functionalization (e.g., hydrazone bonds for drug conjugation) .

- GPC/SEC : Determines Mw and polydispersity; critical for correlating polymer size with biodistribution .

- HPLC : Quantifies drug loading efficiency and release kinetics in conjugates .

- Fluorescence labeling : Tracks cellular internalization using FITC-tagged copolymers .

Advanced: How do molecular weight and architecture impact HPMA copolymer pharmacokinetics?

Answer:

- Renal clearance : Polymers with Mw < 30 kDa are rapidly excreted via kidneys, while those > 50 kDa exhibit prolonged circulation .

- Tumor accumulation : Enhanced permeability and retention (EPR) effect favors accumulation of high-Mw HPMA (>50 kDa) in tumors .

- Architecture : Star-shaped HPMA copolymers show higher drug-loading capacity and slower release compared to linear analogs .

Data contradiction note : While high Mw improves tumor targeting, it may increase splenic retention in arthritis models, necessitating disease-specific optimization .

Advanced: What strategies enable pH-sensitive drug release from HPMA conjugates?

Answer:

- Hydrazone linkages : Cleave under acidic conditions (e.g., tumor microenvironments or lysosomal pH 5.0), releasing dexamethasone or doxorubicin .

- Validation methods :

Advanced: How do researchers address contradictions in biodistribution data across preclinical models?

Answer:

- Model-specific variables :

- Imaging validation : Gamma scintigraphy (technetium-99m labeling) or MRI quantifies organ-specific accumulation .

Advanced: What in vivo models assess arthrotropic targeting of HPMA-dexamethasone conjugates?

Answer:

- Adjuvant-induced arthritis (AA) rats : Mimic human rheumatoid arthritis, demonstrating sustained joint targeting and inflammation reduction .

- Imaging protocols :

Basic: How do pendant groups like tyrosinamide enhance HPMA copolymer uptake?

Answer:

Tyrosinamide residues increase pinocytic capture by 3- to 5-fold in macrophage-rich tissues (e.g., liver, spleen) via receptor-mediated endocytosis .

Advanced: How does imaging agent conjugation aid HPMA pharmacokinetic studies?

Answer:

- Technetium-99m labeling : Enables gamma scintigraphy to quantify real-time biodistribution in melanoma-bearing mice .

- Fluorescein tagging : Confirms lysosomal escape in synoviocytes via confocal microscopy .

Advanced: What design considerations balance HPMA biocompatibility and efficacy?

Answer:

- Linker selection : Enzymatically cleavable (e.g., cathepsin-B-sensitive) or pH-sensitive bonds prevent premature release .

- Hydrophilicity : HPMA’s water-soluble backbone reduces opsonization and extends circulation .

- Clinical translation : Five HPMA-drug conjugates have entered trials, with pHPMA-doxorubicin showing reduced cardiotoxicity .

Advanced: How do structural modifications (e.g., star-shaped HPMA) improve drug delivery?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.